Medica 16
Overview
Description
Medica 16 is an ATP-citrate lyase inhibitor and potent triacylglycerol-lowering agent . It is hypolipidemic, antidiabetic, and shows reduced adiposity .
Molecular Structure Analysis
The molecular formula of Medica 16 is C20H38O4 . Its molecular weight is 342.51 . The SMILES string representation isO=C(O)CC(C)(C)CCCCCCCCCCC(C)(C)CC(O)=O
.
Scientific Research Applications
Inhibition of Hepatic Acetyl-CoA Carboxylase
- Application Summary: Medica 16 has been shown to inhibit hepatic acetyl-CoA carboxylase (ACC), which is the rate-limiting enzyme for liver fatty acid biosynthesis .
- Methods and Procedures: The study involved examining ACC activity in the liver and skeletal muscle of insulin-resistant JCR:LA-cp rats during the time frame when insulin resistance develops .
- Results and Outcomes: Treatment of 12-week JCR:LA-cp rats with Medica 16 resulted in a decrease in hepatic ACC and AMPK activities .
Reduction of Plasma Triacylglycerol Levels
- Application Summary: Medica 16 has been shown to reduce plasma triacylglycerol levels .
- Methods and Procedures: The study involved examining the triacylglycerol content in the liver and skeletal muscle of insulin-resistant JCR:LA-cp rats .
- Results and Outcomes: Chronic treatment with Medica 16 has previously been shown to reduce plasma triacylglycerol concentrations by 80% .
Blunting the Development of Insulin Resistance
- Application Summary: Medica 16 has been shown to blunt the development of insulin resistance in certain rat models .
- Methods and Procedures: The study involved treating insulin-resistant JCR:LA-cp rats with Medica 16 and observing the development of insulin resistance .
- Results and Outcomes: Chronic treatment with Medica 16 has been shown to blunt the development of insulin resistance in the JCR:LA-cp rat as well as in the related Zucker rat .
Inhibition of ATP-Citrate Lyase
- Application Summary: Medica 16 is an ATP-citrate lyase inhibitor .
- Methods and Procedures: The study involved examining the effects of Medica 16 on ATP-citrate lyase, an enzyme involved in the citric acid cycle .
- Results and Outcomes: Medica 16 has been shown to inhibit ATP-citrate lyase .
Agonist for GPR40 and GPR120
- Application Summary: Medica 16 has been identified as a selective agonist for GPR40 and a selective partial agonist for GPR120 .
- Methods and Procedures: The study involved examining the effects of Medica 16 on GPR40 and GPR120, which are G protein-coupled receptors involved in the regulation of metabolic processes .
- Results and Outcomes: Medica 16 has been shown to significantly reduce intracellular TG content in gastrocnemius muscle, and this reduction is accompanied by an increase in insulin sensitivity .
Hypolipidemic and Antidiabetic Agent
- Application Summary: Medica 16 has been identified as a potent triacylglycerol-lowering agent. It is hypolipidemic, antidiabetic, and shows reduced adiposity .
- Methods and Procedures: The study involved examining the effects of Medica 16 on triacylglycerol levels and insulin sensitivity .
- Results and Outcomes: Medica 16 significantly reduces intracellular TG content in gastrocnemius muscle, and this reduction is accompanied by an increase in insulin sensitivity .
Safety And Hazards
Medica 16 is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to eyes, skin, and respiratory tract . Personal protective equipment such as safety goggles with side-shields and protective gloves are recommended when handling Medica 16 .
Future Directions
properties
IUPAC Name |
3,3,14,14-tetramethylhexadecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMCRNFENOHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236246 | |
Record name | Medica 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Medica 16 | |
CAS RN |
87272-20-6 | |
Record name | Medica 16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087272206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medica 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEDICA-16 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC257FLPCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.